Micafungin sodium
Overview
Description
FK 463, also known as micafungin sodium, is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophoma empetri. It is a lipopeptide antifungal agent that inhibits the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall. This compound is particularly effective against Candida and Aspergillus species .
Scientific Research Applications
FK 463 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipopeptide synthesis and modifications.
Biology: Investigated for its effects on fungal cell wall synthesis and its interactions with other cellular components.
Industry: Employed in the development of new antifungal formulations and therapeutic strategies.
Mechanism of Action
Micafungin sodium is an antifungal agent that belongs to the echinocandin class of compounds . It has been used for the treatment of various fungal infections, including candidemia, acute disseminated candidiasis, and certain other invasive Candida infections . This article will provide a comprehensive overview of the mechanism of action of this compound.
Target of Action
this compound primarily targets the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall .
Mode of Action
this compound exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase . This enzyme is necessary for the synthesis of 1,3-beta-D glucan, a glucose polymer crucial to the structure and integrity of the cell wall of several common fungal pathogens .
Pharmacokinetics
this compound is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6, and 2C) . No dose adjustments are necessary in patients with (severe) hepatic dysfunction . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers . Therefore, relatively higher doses are used in these patient populations .
Result of Action
The result of this compound’s action is the lysis of fungal cells due to their inability to maintain their shape and resist osmotic pressure . This leads to the effective treatment of various fungal infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, exposure to micafungin is considerably lower in critically ill patients, including burn patients . These patients could benefit from an augmented dose of micafungin . Furthermore, the clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Micafungin sodium works by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall . This decreased glucan production leads to osmotic instability and thus cellular lysis . It acts in a concentration-dependent manner as a noncompetitive inhibitor of the formation of the enzyme 1,3-beta-D glucan synthase .
Cellular Effects
This compound has a broad spectrum of in vitro activity against clinically relevant isolates of Candida spp. (including fluconazole-resistant Candida glabrata isolates), a low propensity for emergence of resistant isolates . Depending on its concentration, micafungin may be fungicidal against some Candida, but is usually fungistatic against Aspergillus .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of fungal cell walls . This inhibition is achieved through a concentration-dependent, noncompetitive inhibition of the enzyme 1,3-beta-D glucan synthase .
Temporal Effects in Laboratory Settings
This compound has a half-life of 14 hours in patient blood, but it is even longer in different organs, so the concentration will persist above minimum inhibitory concentrations of Candida species for several days . High-dose micafungin is a candidate for less frequent dosing (i.e. 200 mg every 48 h, or 300 mg every 72 h) due to its favorable toxicity profile and a possible post-antifungal effect .
Dosage Effects in Animal Models
Studies in mice and rabbits with persistent neutropenia and disseminated candidiasis demonstrated that a single large dose of micafungin could clear disseminated candidiasis . The clearance of micafungin is much higher in neonates and older children, and these populations receive a considerably higher weight-corrected dose than adults .
Metabolic Pathways
This compound is metabolized by arylsulfatase, catechol-O-methyltransferase, and several cytochrome P450 (CYP) isoenzymes (3A4, 1A2, 2B6 and 2C), but no dose adjustments are necessary in patients with (severe) hepatic dysfunction .
Transport and Distribution
This compound is administered intravenously as a 1-h infusion once daily . The clearance (CL) is 10.4 mL/h/kg and volume of distribution is 0.2 L/kg; both are independent of the dose . Exposure to micafungin is lower in hematology patients, and is even further lowered in critically ill patients (including burn patients) compared with healthy volunteers .
Subcellular Localization
As an antifungal agent, this compound targets the fungal cell wall, specifically the 1,3-beta-D-glucan, an essential component of the fungal cell wall . This unique mechanism of action allows this compound to selectively target fungal cells without affecting human cells, as human cells do not contain 1,3-beta-D-glucan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK 463 involves several steps:
Enzymatic Deacylation: The initial step involves the enzymatic deacylation of FR-901379 using Streptomyces anulatas or similar strains to produce the deacylated lipopeptide FR-179642.
Industrial Production Methods
Industrial production of FK 463 follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves fermentation, extraction, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
FK 463 undergoes various chemical reactions, including:
Oxidation: FK 463 can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of FK 463 with modified antifungal properties .
Comparison with Similar Compounds
FK 463 is part of the echinocandin class of antifungal agents, which also includes caspofungin and anidulafungin. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity .
Similar Compounds
Caspofungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Anidulafungin: Similar to FK 463 but with distinct pharmacokinetic and pharmacodynamic profiles.
FK 463 stands out due to its favorable pharmacokinetics, broad-spectrum antifungal activity, and low potential for resistance development .
Properties
CAS No. |
208538-73-2 |
---|---|
Molecular Formula |
C56H70N9NaO23S |
Molecular Weight |
1292.3 g/mol |
IUPAC Name |
sodium;4-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-sulfooxyphenolate |
InChI |
InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1 |
InChI Key |
KOOAFHGJVIVFMZ-WZPXRXMFSA-M |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+] |
SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)[O-])OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O.[Na+] |
Formerly known as FK463, micafungin is a semisynthetic lipopeptide synthesized from a fermentation product of Coleophoma empetri that works as an antifungal agent. It is a glucan synthesis inhibitor of the echinocandin structural class. | |
boiling_point |
N/A |
melting_point |
N/A |
Pictograms |
Irritant |
storage |
−20°C |
Synonyms |
FK 463 FK-463 FK463 micafungin micafungin sodium Mycamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Micafungin sodium?
A1: this compound is an antifungal agent that belongs to the echinocandin class. It exerts its fungicidal activity by inhibiting the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. [] This inhibition disrupts cell wall integrity, leading to fungal cell death. []
Q2: Against which fungal species is this compound effective?
A2: this compound demonstrates potent activity against a wide range of Candida species, including those resistant to fluconazole. [, ] It also exhibits fungistatic activity against Aspergillus species. [, ] Studies have shown its potential efficacy against Talaromyces marneffei in both yeast and mycelial forms. []
Q3: Are there any reported cases of resistance to this compound?
A3: While this compound remains an effective treatment option, emergence of Trichosporon asahii infection during its administration has been reported. [] Further research is needed to understand the mechanisms and clinical implications of such cases.
Q4: What are the current approved clinical applications of this compound?
A4: this compound has received approval from the US FDA for the prophylaxis of Candida infections in patients undergoing hematopoietic stem cell transplantation. [, , ] It is also approved for the treatment of esophageal candidiasis. [, , ]
Q5: What are the advantages of this compound compared to other antifungal agents?
A6: this compound offers several advantages, including a favorable safety and drug-drug interaction profile. [, ] It is available for intravenous administration and has been shown to be effective against fungal isolates resistant to other antifungals like fluconazole. [, , ]
Q6: Are there any studies investigating the delivery of this compound via inhalation?
A7: Yes, a pilot study has explored the pulmonary delivery of this compound using two different nebulizers. [] The study characterized the aerosol mass distribution profiles and found promising results in terms of fine particle fraction and mass median aerodynamic diameter. [] This suggests that pulmonary delivery of this compound could be a viable option for treating lung infections.
Q7: How is the quality of this compound assessed?
A8: Fourier transform near-infrared spectrometry (FTNIR) has been successfully employed to detect intra-lot and inter-lot variability in Micafungin. [] This technique allows for rapid and non-destructive quality control, ensuring consistency in the drug product.
Q8: What is known about the stability of this compound in solution?
A9: Studies have investigated the stability of this compound solutions at various concentrations and in different containers like glass bottles and syringes. [] These studies help determine the optimal storage conditions and shelf-life of the drug product.
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